![molecular formula C9H6BrN3O B14785937 N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B14785937.png)
N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromine atom at the 8th position and a hydroxylamine group at the 5th position of the quinoxaline ring makes this compound unique.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine typically involves the bromination of quinoxaline derivatives followed by the introduction of the hydroxylamine group. One common method includes the reaction of 8-bromoquinoxaline with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .
科学的研究の応用
N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom enhances the compound’s ability to penetrate cell membranes and reach its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
類似化合物との比較
Similar Compounds
- N-[(quinoxalin-2-yl)methylidene]hydroxylamine
- 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
- 8-hydroxyquinoline derivatives
Uniqueness
N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine is unique due to the specific positioning of the bromine and hydroxylamine groups on the quinoxaline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it exhibits enhanced reactivity and potential for therapeutic use .
特性
分子式 |
C9H6BrN3O |
|---|---|
分子量 |
252.07 g/mol |
IUPAC名 |
N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H6BrN3O/c10-7-2-1-6(5-13-14)8-9(7)12-4-3-11-8/h1-5,14H |
InChIキー |
SAGDWOSNXKALGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1C=NO)N=CC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


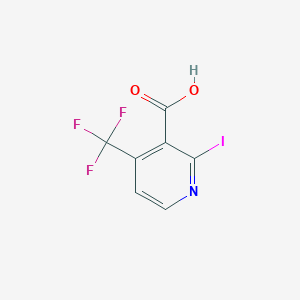
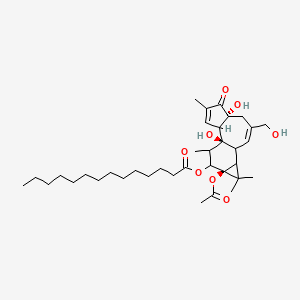
![2-amino-N-cyclopropyl-3-methyl-N-[(3-nitrophenyl)methyl]butanamide](/img/structure/B14785865.png)
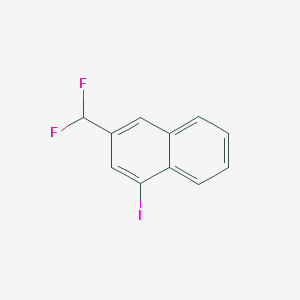
![Disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14785874.png)
![Tert-butyl 2-[(1-hydroxy-3-phenylpropan-2-yl)amino]acetate](/img/structure/B14785888.png)
![N'-[2-(3,5-difluorophenyl)propanoyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide](/img/structure/B14785889.png)
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B14785899.png)
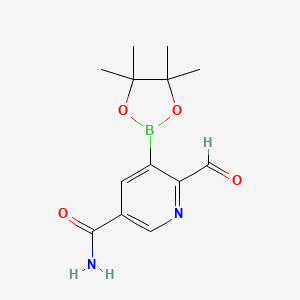
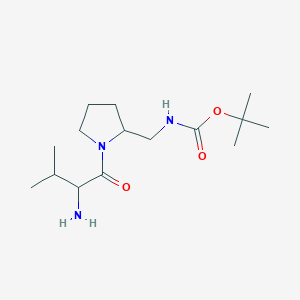
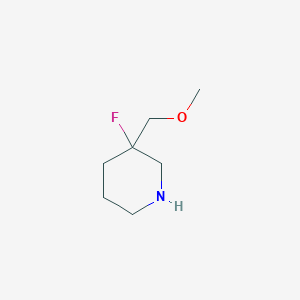
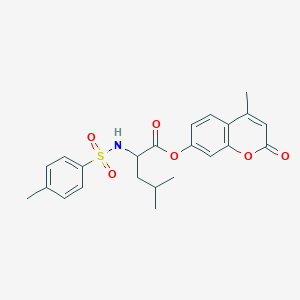
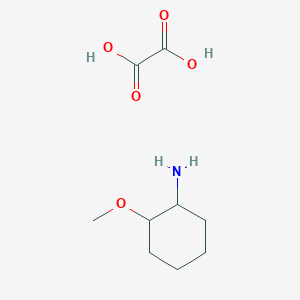
![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)
